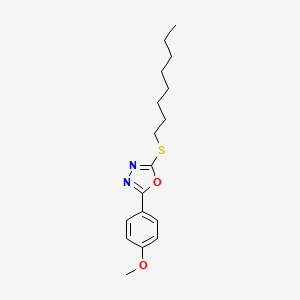

![molecular formula C27H36N4O7S B2539992 4-[丁基(乙基)磺酰氨基]-N-[5-(3,4,5-三乙氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 533871-61-3](/img/structure/B2539992.png)

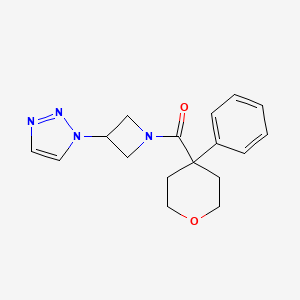

4-[丁基(乙基)磺酰氨基]-N-[5-(3,4,5-三乙氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related 1,3,4-oxadiazole derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting with the transformation of an initial compound into various intermediates, followed by a nucleophilic substitution reaction to achieve the final oxadiazole scaffolds . For instance, in the first paper, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process that included the use of ethyl 4-(1H-indol-3-yl)butanoate and 4-chloro-N-(substituted-phenyl)butanamides as key intermediates . This suggests that the synthesis of the compound would likely involve a similar complex multi-step process, potentially including the use of substituted anilines and chlorobutanoyl chloride as starting materials.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three heteroatoms, typically nitrogen and oxygen . The oxadiazole ring is a crucial structural motif that can be modified with various substituents to enhance the biological activity of the compound. In the case of the compound , the presence of a triethoxyphenyl group suggests potential modifications to the oxadiazole ring that could influence its binding properties and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives often include the formation of hydrazides, followed by their reaction with orthoesters in the presence of a catalyst such as glacial acetic acid . This leads to the formation of the oxadiazole ring and potentially other related heterocyclic products. The synthesis process may also involve carbon-sulfur fission, as observed in the second paper, which can lead to the formation of unexpected by-products .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The papers provided do not offer specific details on the physical properties such as melting point, solubility, or stability of the compounds synthesized. However, the biological activity, such as the inhibitory potential against enzymes like urease, is highlighted, with one compound exhibiting competitive inhibition with a Ki value of 0.003 µM . Additionally, in silico studies and hemolytic studies suggest that these molecules have good binding energy values and mild cytotoxicity towards cell membranes, respectively . These properties are crucial for the development of therapeutic agents and can be used to infer the potential applications of the compound .

科学研究应用

晶体结构和生物学研究

1,3,4-恶二唑衍生物(包括与指定化合物具有相似结构基序的衍生物)已被合成并表征其晶体结构、赫希菲尔德表面和生物活性。这些研究通常侧重于理解分子间相互作用并使用计算方法对其进行量化。例如,衍生物已显示出显着的抗菌和抗氧化活性,表明它们作为药物化合物的潜力 (Subbulakshmi N. Karanth 等人,2019)。

抗癌评估

另一个应用领域涉及合成和评估恶二唑衍生物作为抗癌剂。通过设计和合成一系列带有恶二唑环的取代苯甲酰胺,研究人员测试了这些化合物对各种癌细胞系的疗效。一些衍生物表现出中等到极好的抗癌活性,突出了恶二唑衍生物在开发新治疗剂中的潜力 (B. Ravinaik 等人,2021)。

酶抑制

恶二唑衍生物也因其对碱性磷酸酶等酶的抑制作用而被探索。通过合成双杂环苯甲酰胺并评估其抑制潜力,研究人员旨在了解作用机制并开发可以调节对各种生物过程至关重要的酶活性的化合物 (M. Abbasi 等人,2019)。

腐蚀抑制

在材料科学领域,1,3,4-恶二唑衍生物已被评估其腐蚀抑制性能。这些化合物可以在金属表面形成保护层,为保护材料免受腐蚀提供潜在应用。这些抑制剂的有效性已使用各种分析和计算方法进行研究 (P. Ammal 等人,2018)。

抗菌活性

合成和评估偶氮偶氮吡唑嘧啶酮与杂环化合物(包括恶二唑衍生物)结合对各种细菌和真菌的抗菌活性展示了另一项重要应用。这些研究有助于在抗生素耐药性上升的情况下寻找新的抗菌剂 (Nikulsinh Sarvaiya 等人,2019)。

属性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S/c1-6-11-16-31(7-2)39(33,34)21-14-12-19(13-15-21)25(32)28-27-30-29-26(38-27)20-17-22(35-8-3)24(37-10-5)23(18-20)36-9-4/h12-15,17-18H,6-11,16H2,1-5H3,(H,28,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFPGKCDZBWRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)

![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)